1-Oxaspiro[2.3]hexane
Overview
Description
1-Oxaspiro[2.3]hexane is a spirocyclic compound with the molecular formula C5H8O. It is characterized by a unique structure where an oxygen atom is incorporated into a spirocyclic system, forming a six-membered ring. This compound is known for its high strain energy due to the spirocyclic configuration, making it a valuable intermediate in organic synthesis .
Mechanism of Action
Target of Action
It’s known that the compound is used in organic synthesis , suggesting that its targets could be a variety of organic molecules.
Mode of Action
1-Oxaspiro[2.3]hexane is a versatile compound used in organic synthesis . It is involved in strain-release driven reactions, such as epoxidation and aziridination of bicyclo[1.1.0]butanes via palladium catalyzed σ-Bond nucleopalladation . This process involves the formation of spirocyclic epoxides and aziridines containing a cyclobutane motif .
Biochemical Pathways
It’s known that the compound can undergo prototropic isomerization , suggesting that it may interact with various biochemical pathways depending on the specific context of its use.
Pharmacokinetics
Given its use in organic synthesis , it’s likely that these properties would vary depending on the specific context and conditions of its use.
Result of Action
It’s known that the compound can undergo strain-release driven reactions , suggesting that it may induce significant molecular transformations.
Action Environment
Given its use in organic synthesis , it’s likely that factors such as temperature, pH, and the presence of other chemicals could significantly influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxaspiro[2.3]hexane can be synthesized through various methods. One common approach involves the reaction of cyclopropylcarbinol with formaldehyde in the presence of an acid catalyst. The reaction proceeds via a ring-closure mechanism, forming the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction conditions are optimized to achieve high yields and purity, with careful control of reaction time and temperature .
Chemical Reactions Analysis
Types of Reactions: 1-Oxaspiro[2.3]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols or alkanes.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed under basic or acidic conditions.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Substituted spirocyclic compounds.
Scientific Research Applications
1-Oxaspiro[2.3]hexane has diverse applications in scientific research:
Comparison with Similar Compounds
1-Azaspiro[2.3]hexane: Similar spirocyclic structure but with a nitrogen atom instead of oxygen.
Cyclopropylcarbinol: Precursor in the synthesis of 1-Oxaspiro[2.3]hexane.
Cyclopentanone: Structurally related compound used in similar synthetic applications.
Uniqueness: this compound is unique due to its high strain energy and reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo diverse chemical reactions and form various derivatives sets it apart from other spirocyclic compounds .
Properties
IUPAC Name |
1-oxaspiro[2.3]hexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-2-5(3-1)4-6-5/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APUDJEBZDAGSQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336120 | |
Record name | 1-oxaspiro[2.3]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157-48-2 | |
Record name | 1-oxaspiro[2.3]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-oxaspiro[2.3]hexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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